4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile
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Overview
Description
4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzonitrile group attached to a triazole ring via a thioether linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to cytotoxic activities
Biochemical Pathways
Related compounds have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures have shown cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Thioether Formation: The triazole ring is then reacted with a suitable alkylating agent, such as methyl iodide, to introduce the thioether linkage.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction of the thioether intermediate with 4-chlorobenzonitrile under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile: Similar structure with a different substitution pattern on the triazole ring.
4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile: Contains a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzonitrile group also distinguishes it from other triazole derivatives, potentially enhancing its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-13-11(15-14-8)16-7-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTFSWQQEXEZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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